Pyrimidine-2,4,6-triol

Description

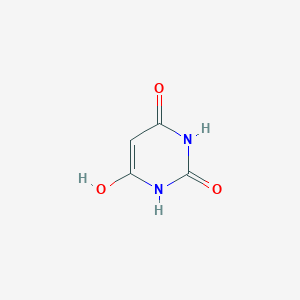

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJPUMJAQFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333602 | |

| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223674-01-9 | |

| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 2,4,6 Triol and Its Core Derivatives

Classical Condensation Reactions for Pyrimidine-2,4,6-triol Synthesis

The foundational methods for synthesizing this compound, also widely known as barbituric acid, rely on condensation reactions that build the heterocyclic ring from acyclic precursors. These methods, though developed over a century ago, remain fundamental in organic chemistry.

Cyclization of Urea (B33335) with Malonic Acid Derivatives

The most traditional and well-established method for synthesizing this compound is the condensation of urea with a malonic acid derivative. This reaction was first reported by Adolf von Baeyer in 1864. mdpi.comacs.org A significant improvement was made in 1879 by Édouard Grimaux, who used malonic acid, urea, and phosphorus oxychloride. wikipedia.org

Modern adaptations of this synthesis typically replace the corrosive phosphorus oxychloride and the less reactive malonic acid with more suitable reagents. The condensation of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide, is the most common approach. orgsyn.orgcutm.ac.in The reaction proceeds via a cyclization mechanism where the base facilitates the condensation by deprotonating the active methylene (B1212753) group of diethyl malonate and a nitrogen atom of urea, leading to the formation of the pyrimidine (B1678525) ring. cutm.ac.in

The general reaction is as follows: Diethyl malonate reacts with urea in the presence of sodium ethoxide, followed by acidification, to yield this compound.

| Reactants | Base/Catalyst | Solvent | Conditions | Yield | Reference |

| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | Reflux, 7 hours, 110 °C | ~78% | cutm.ac.in |

| Malonic Acid, Urea | Phosphorus Oxychloride | - | - | - | wikipedia.org |

Base-Promoted Condensation between α,β-Unsaturated Ketones and Amidines

A general and versatile method for the synthesis of the pyrimidine core involves the reaction of α,β-unsaturated ketones (enones) or their equivalents with amidines. organic-chemistry.org This [3+3] cycloaddition strategy is a powerful tool for constructing substituted pyrimidine rings. mdpi.com The reaction typically involves a Michael addition of the amidine to the enone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. organic-chemistry.org

While this method is broadly applied for various pyrimidine derivatives, its application for the direct synthesis of this compound is less common than the urea-malonic ester condensation. However, it is a key strategy for producing pyrimidines with diverse substitution patterns. For instance, chalcones can be condensed with guanidine (B92328) or other amidines to form the corresponding pyrimidine derivatives. researchgate.net

Advanced and Modern Synthetic Approaches to this compound

In recent years, synthetic chemistry has moved towards developing more efficient, economical, and environmentally friendly processes. These principles have been applied to the synthesis of this compound and its derivatives, leading to innovative one-pot reactions and the adoption of green chemistry techniques.

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, have become a cornerstone of modern synthetic chemistry due to their high atom economy and operational simplicity. ijcpa.in Various MCRs have been developed for the synthesis of complex barbituric acid derivatives. mdpi.comznaturforsch.com

These reactions often start with pre-formed this compound (barbituric acid) and react it with aldehydes and other components to generate a diverse library of fused and spiro-heterocyclic systems in high yields. mdpi.comznaturforsch.com For example, a one-pot, three-component reaction of barbituric acid, an aldehyde, and an amine or other active methylene compound can yield complex structures like pyrido[2,3-d:6,5-d']dipyrimidines. znaturforsch.com

| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |

| Pyrano-fused Pyrimidines | Barbituric acid, malononitrile, benzaldehyde | Nanocatalyst Fe₃O₄@PVA-Cu, aqueous, room temp. | 96–99% | mdpi.com |

| Pyrido[2,3-d:6,5-d']dipyrimidines | Barbituric acid, substituted aldehyde, aryl amine | Graphene Oxide (GOx), 100 °C | 96–98% | mdpi.com |

| Spirooxindoles | Barbituric acid, isatin, malononitrile | SnO₂-NPs, EtOH, room temp. | 94–97% | mdpi.com |

| Pyrimido[4,5-d]pyrimidines | Barbituric acid, aromatic aldehyde, urea/thiourea | Aqueous TBAB, Microwave | 85-95% | jocpr.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles have been successfully applied to the synthesis of pyrimidine derivatives, focusing on the use of safer solvents (like water), reusable catalysts, and alternative energy sources such as microwave irradiation. rasayanjournal.co.innih.gov

Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. jocpr.com For instance, the three-component synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives using barbituric acid, aldehydes, and urea can be completed in seconds under microwave irradiation in the presence of an aqueous solution of tetrabutyl ammonium (B1175870) bromide (TBAB), which acts as a phase-transfer catalyst. jocpr.com This approach avoids the use of volatile organic solvents and harsh conditions. jocpr.com

Comparison of Conventional vs. Microwave Synthesis of Pyrimido[4,5-d]pyrimidines

| Method | Conditions | Time | Yield | Reference |

| Conventional | Aqueous TBAB, 110-120 °C | 55-75 min | 80-92% | jocpr.com |

| Microwave | Aqueous TBAB, 150W | 45-90 sec | 85-95% | jocpr.com |

Synthesis of Key Intermediate Derivatives of this compound for Downstream Functionalization

This compound is a versatile building block for the synthesis of a vast array of more complex molecules. smolecule.com The active methylene group at the C-5 position is particularly reactive and serves as a key site for functionalization. wikipedia.org

One of the most important reactions for creating key intermediate derivatives is the Knoevenagel condensation. wikipedia.orginorgchemres.org This reaction involves the condensation of this compound with an aldehyde or ketone, typically catalyzed by a base, to form an arylidene or alkylidene derivative. These derivatives are crucial intermediates in the synthesis of many pharmacologically active compounds. wikipedia.org The reaction is often carried out under mild conditions and can be facilitated by heterogeneous catalysts, aligning with green chemistry principles. inorgchemres.org

Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Fe₂O₃/CuFe₂O₄ | H₂O/EtOH | 20 | 90 | inorgchemres.org |

| 4-Chlorobenzaldehyde | Fe₂O₃/CuFe₂O₄ | H₂O/EtOH | 15 | 95 | inorgchemres.org |

| 4-Nitrobenzaldehyde | Fe₂O₃/CuFe₂O₄ | H₂O/EtOH | 10 | 97 | inorgchemres.org |

| 4-Dimethylaminobenzaldehyde | Fe₂O₃/CuFe₂O₄ | H₂O/EtOH | 5 | 98 | inorgchemres.org |

These arylidene barbituric acid derivatives serve as versatile precursors for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Preparation of Halogenated Pyrimidine Intermediates (e.g., 2,4,6-Trichloropyrimidine)

Halogenated pyrimidines are crucial intermediates in organic synthesis, serving as versatile building blocks for the introduction of the pyrimidine core into a wide range of functionalized molecules. Among these, 2,4,6-trichloropyrimidine (B138864) is a prominent example, primarily synthesized from this compound (barbituric acid). The reactivity of the chloro substituents on the pyrimidine ring makes it highly susceptible to nucleophilic substitution, enabling the synthesis of diverse derivatives. The chlorine atoms at the C4 and C6 positions are generally more reactive than the one at the C2 position, allowing for regioselective modifications.

The conversion of barbituric acid to 2,4,6-trichloropyrimidine is typically achieved through chlorination using phosphorus oxychloride (POCl₃), often in the presence of a catalyst. google.com A common laboratory-scale method involves the reaction of barbituric acid with POCl₃ under reflux conditions. The reaction can be enhanced by the addition of catalysts such as dimethylformamide (DMF) or tertiary amines like dimethylaniline. google.com

A widely employed industrial process involves a two-step reaction. google.comgoogle.com In the first step, barbituric acid is treated with phosphorus oxychloride, which may or may not be in the presence of a catalyst. google.comgoogle.com The subsequent step involves the reaction of the intermediate with phosphorus pentachloride (PCl₅) or with reagents that form it in situ, such as phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂). google.comgoogle.com This two-step approach has been shown to produce 2,4,6-trichloropyrimidine in high yields, generally ranging from 80% to 95%. google.com

Detailed research has optimized these conditions to improve yield and purity. For instance, one patented method describes heating barbituric acid with phosphorus oxychloride and N-methylpyrrolidone, followed by the simultaneous addition of phosphorus trichloride and chlorine, resulting in a 90% yield after distillation. google.comchemicalbook.com Another variation involves an initial reaction with POCl₃, followed by the addition of PCl₃ and chlorine, yielding 81% of the final product. google.comchemicalbook.com The temperature for the initial reaction with POCl₃ is typically in the range of 70°C to 115°C, while the subsequent chlorination step is conducted at a lower temperature, between 20°C and 80°C. google.comgoogle.com

A modification of the Vilsmeier-Haack reaction is utilized for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), a derivative of 2,4,6-trichloropyrimidine. upb.ro This method involves the reaction of barbituric acid with a significantly higher molar ratio of phosphorus oxychloride to the heterocyclic precursor, typically 7:1 or even up to 10:1, in the presence of dimethylformamide (DMF). upb.ro This excess of POCl₃ facilitates both the formylation at the 5-position and the chlorination of the hydroxyl groups. upb.ro

The purification of 2,4,6-trichloropyrimidine is commonly achieved through vacuum distillation. google.com The final product is essentially free of the common impurity, 2,4,5,6-tetrachloropyrimidine, when the reaction conditions are carefully controlled. google.com

The following table summarizes various synthetic approaches to 2,4,6-trichloropyrimidine from barbituric acid:

| Starting Material | Reagents | Catalyst | Reaction Conditions | Yield | Reference |

| Barbituric acid | Phosphorus oxychloride (POCl₃) | Dimethylaniline | Reflux | 85% | google.com |

| Barbituric acid | 1. POCl₃ 2. PCl₃, Cl₂ | N-methyl-2-pyrrolidone (NMP) | 1. 7 hours at 80°C 2. Addition over 4 hours | 81% | google.com |

| Barbituric acid | 1. POCl₃ 2. PCl₃, Cl₂ | N-methylpyrrolidone | 1. 7 hours at 75±5°C 2. Simultaneous addition | 90% | google.comchemicalbook.com |

| Barbituric acid | 1. POCl₃ 2. PCl₅ (or PCl₃/Cl₂) | - | 1. 70-115°C 2. 20 to <80°C | 93% | google.com |

| Barbituric acid | POCl₃, DMF | - | 1. 6 hours at 50°C 2. 20 hours at 85°C | 46%* | upb.ro |

Yield for 2,4,6-trichloropyrimidine-5-carbaldehyde

Chemical Reactivity and Transformation Mechanisms of Pyrimidine 2,4,6 Triol

Oxidation Reactions of Pyrimidine-2,4,6-triol Hydroxyl Groups

The oxidation of this compound and its derivatives can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions. The hydroxyl groups, present in the enol tautomer, and the active methylene (B1212753) group at the C-5 position are common sites for oxidation.

One significant oxidation reaction is the conversion of barbituric acid to alloxan (B1665706) (2,4,5,6-pyrimidinetetrone) by hydroxyl radicals. nih.gov This non-enzymatic hydroxylation can be initiated by agents that generate hydroxyl radicals, such as the Fenton reaction. nih.gov The proposed mechanism involves the initial abstraction of a hydrogen atom from the C-5 position of barbituric acid, forming a paramagnetic intermediate. A second attack by another hydroxyl radical transforms this intermediate into dialuric acid, which then autoxidizes to alloxan. nih.gov Similarly, barbituric acid can be oxidized by chromium trioxide (CrO₃) to produce alloxan. consensus.appwikipedia.orgdntb.gov.ua

Another notable oxidation reaction involves the reaction of barbituric acid with aqueous nitrite (B80452) in an acidic medium, which results in the formation of a colored derivative known as violuric acid (5-isonitrosobarbituric acid). unomaha.edu This reaction is effective for the colorimetric determination of barbituric acid. unomaha.edu The major route for the in-vivo elimination of barbiturate (B1230296) drugs involves oxidation at the C-5 position. unomaha.edu Furthermore, the oxidation of substituted pyrimidines, such as 5-nitroso-2,4,6-triaminopyrimidine, with agents like peroxytrifluoroacetic acid can lead to the formation of N-oxide derivatives, including 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and the less common 1,3-di-N-oxide. researchgate.net

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Hydroxyl Radicals (.OH) | Alloxan | nih.gov |

| This compound | Chromium Trioxide (CrO₃) | Alloxan | wikipedia.org |

| This compound | Aqueous Nitrite (acidic) | Violuric Acid | unomaha.edu |

| 5-Nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic acid | 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide | researchgate.net |

Reduction Pathways for this compound Derivatives

Reduction reactions involving this compound derivatives are a key aspect of their chemical transformations. mdpi.com Historically, a foundational synthesis of barbituric acid itself involved a reduction step. In 1864, Adolf von Baeyer first prepared the compound by reducing dibromobarbituric acid using a combination of sodium amalgam and hydrogen iodide. wikipedia.org

Modern applications of reduction pathways are often seen in the synthesis of complex derivatives. For instance, dihydropyrimidinones can be oxidized to form pyrimidine (B1678525) derivatives, and conversely, the pyrimidine ring can be hydrogenated to yield tetrahydropyrimidine. wikipedia.orggrowingscience.com These reduction processes are crucial for creating saturated heterocyclic systems from their aromatic precursors, thereby altering the molecule's three-dimensional structure and biological properties.

Nucleophilic Substitution Reactions on the this compound Ring System

The pyrimidine ring in barbituric acid is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when good leaving groups are present at the 2, 4, or 6 positions. wikipedia.orgbhu.ac.in

The hydroxyl groups of this compound, which are in tautomeric equilibrium with the keto form (2,4,6-(1H,3H,5H)-pyrimidinetrione), can be functionalized through substitution reactions. smolecule.com These reactions often proceed via the enolate form. For example, the hydroxyl groups can be converted into better leaving groups, such as chloro groups, by reacting with reagents like phosphorus oxychloride (POCl₃). bhu.ac.in These resulting chloropyrimidines are highly valuable intermediates, as the chlorine atoms can then be displaced by a wide range of nucleophiles. bhu.ac.inbeilstein-journals.org This two-step process allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, onto the pyrimidine core. mdpi.com

Aromatic nucleophilic substitution (SNAr) is a primary mechanism for modifying the pyrimidine ring. nih.gov The electron-withdrawing nature of the ring nitrogen atoms activates the carbon atoms at positions 2, 4, and 6 towards nucleophilic attack. wikipedia.orgstackexchange.com When halogen atoms are present at these positions, they serve as excellent leaving groups for SNAr reactions. beilstein-journals.org

Studies on halogenated pyrimidines show that nucleophiles preferentially attack the 4- and 6-positions. beilstein-journals.orgstackexchange.com For example, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen-centered nucleophiles results in a mixture of products from substitution at these positions. beilstein-journals.org The regioselectivity of the substitution can be influenced by steric hindrance; bulkier nucleophiles may favor attack at the less sterically hindered 2-position. beilstein-journals.org This methodology is widely used to synthesize libraries of substituted pyrimidines for pharmaceutical research. beilstein-journals.orgznaturforsch.com The reaction of 5-bromo-5-phenylbarbituric acid with various amines has been studied to create C-N bonds at the 5-position, although reactions with some amines like phenothiazine (B1677639) failed, potentially due to steric hindrance or facile oxidation of the nucleophile. gatech.edu

| Substrate | Nucleophile | Position of Substitution | Reference |

| Halogenated Pyrimidines | Amines, Alkoxides, Thiolates | C2, C4, C6 | bhu.ac.inbeilstein-journals.org |

| 5-chloro-2,4,6-trifluoropyrimidine | Nitrogen nucleophiles | C2, C4 | beilstein-journals.org |

| 5-bromo-5-phenylbarbituric acid | Cyclopropylamine | C5 | gatech.edu |

Electrophilic Addition and Substitution Mechanisms

While the electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution, such reactions can occur, particularly at the C-5 position, which is the most electron-rich carbon in the ring. wikipedia.org The active methylene group at C-5 makes it a site of significant reactivity. wikipedia.org

Electrophilic substitution has been observed in derivatives of barbituric acid. For instance, 5-phenylbarbituric acid can undergo electrophilic substitution with activated benzophenone (B1666685) derivatives in the presence of triflic anhydride. acs.org Another important reaction is the C-5 dehydrogenative aza-coupling of barbituric acids with primary aromatic amines and tert-butyl nitrite. acs.org In this catalyst-free, one-pot reaction, a diazonium salt is formed in situ, which then acts as the electrophile. The tautomeric form of barbituric acid attacks the electrophilic terminal nitrogen of the diazo compound through its nucleophilic C-5 position, leading to the formation of 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones. acs.org

Condensation Reactions Involving this compound as a Building Block

Condensation reactions are among the most significant transformations of this compound, providing access to a vast number of derivatives. mdpi.comirapa.org The active methylene group at the C-5 position readily participates in condensation with aldehydes and ketones, most notably through the Knoevenagel condensation. mdpi.comwikipedia.orgtifr.res.in

The Knoevenagel condensation of barbituric acid with various aldehydes is a cornerstone for the synthesis of 5-arylidene barbituric acid derivatives. mdpi.com This reaction involves the nucleophilic addition of the carbanion generated at the C-5 position to the carbonyl group of the aldehyde, followed by dehydration. tifr.res.in These condensation products are often used as intermediates for further synthesis. irapa.org

This compound is also a key component in multi-component reactions (MCRs). znaturforsch.com These reactions, such as the Biginelli reaction, allow for the efficient, one-pot synthesis of complex heterocyclic structures. znaturforsch.com For example, barbituric acid can react with an aldehyde and another active methylene compound like dimedone to form pyrimidine derivatives. mdpi.com It can also undergo three-component condensation with aldehydes and various amino compounds (e.g., ammonia, anilines, 6-aminouracils) to yield fused heterocyclic systems like pyrido[2,3-d:6,5-d']dipyrimidines. znaturforsch.com

| Reaction Type | Reactants | Product Class | Reference |

| Knoevenagel Condensation | Barbituric acid, Aldehydes | 5-Arylidene barbituric acid derivatives | mdpi.comirapa.org |

| Multi-component Reaction | Barbituric acid, Aldehyde, Dimedone | Fused Pyrimidine derivatives | mdpi.com |

| Multi-component Reaction | Barbituric acid, Aldehyde, 6-Aminouracils | Pyrido[2,3-d:6,5-d']dipyrimidines | znaturforsch.com |

| Michael Addition | Barbituric acid, Chalcones | Chromeno-based barbituric acid derivatives | mdpi.com |

Metal Ion Chelation and Coordination Chemistry of this compound

This compound, also known as barbituric acid, demonstrates a versatile coordination chemistry, acting as a ligand for a wide array of metal ions. Its ability to form stable complexes is attributed to the presence of multiple donor atoms, primarily the oxygen atoms of the carbonyl groups and, in some cases, the nitrogen atoms of the pyrimidine ring. The coordination behavior is significantly influenced by the tautomeric forms of the molecule, with the deprotonated enol form being the primary species involved in chelation.

The deprotonation of the active methylene group at the C5 position results in a barbiturate anion, where the negative charge is delocalized over the adjacent carbonyl groups. This anionic form readily coordinates with metal ions. Research has shown that this compound forms complexes with alkali metals, alkaline earth metals, and a variety of transition metals. The coordination can result in the formation of mononuclear or polynuclear complexes, often with polymeric structures.

Coordination with Alkali Metals

Systematic studies on the coordination of this compound with all five alkali metals (Li, Na, K, Rb, Cs) have revealed the formation of polymeric coordination compounds. In these structures, the barbiturate anion and, in some cases, neutral barbituric acid molecules and water molecules, coordinate to the metal centers exclusively through oxygen atoms. These oxygen atoms can act as either terminal or bridging ligands, leading to extended one-, two-, or three-dimensional networks.

A notable trend observed in these alkali metal complexes is the increase in the coordination number of the metal ion as the ionic radius increases down the group. For instance, the lithium complex exhibits a coordination number of 4, while the cesium complex has a coordination number of 8. This variation in coordination number directly influences the resulting crystal structure.

Table 1: Coordination Details of Alkali Metal Complexes with this compound

| Metal Ion | Example Complex Formula | Coordination Number | Coordinated Species |

| Li⁺ | [Li(BA)(H₂O)₂] | 4 | Barbiturate anion, Water |

| Na⁺ | [Na(BA)(H₂O)] | 5 | Barbiturate anion, Water |

| K⁺ | [K(BA)] | 7 | Barbiturate anion |

| Rb⁺ | [Rb(BA)] | 7 | Barbiturate anion |

| Cs⁺ | [Cs(BA)] | 8 | Barbiturate anion |

Note: BA refers to the barbiturate anion.

Coordination with Transition Metals

This compound forms stable complexes with a range of transition metal ions, including but not limited to iron, cobalt, nickel, copper, and zinc. The coordination in these complexes predominantly occurs through the oxygen atoms of the deprotonated ligand. However, in some instances, coordination through the nitrogen atoms of the pyrimidine ring has been observed, as in a specific copper complex. The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3.

Iron (III): Studies on the complexation of iron(III) with this compound have identified the formation of 1:1 complexes. The stability of these complexes has been determined, revealing a high thermodynamic stability for the complex with the deprotonated barbiturate anion.

Cobalt (II) and Manganese (II): While the formation of complexes with Cobalt(II) and Manganese(II) has been established, detailed structural and stability constant data for their complexes with this compound are not as extensively documented as for other transition metals. Spectroscopic and magnetic susceptibility measurements suggest that these complexes often exhibit octahedral or tetrahedral geometries. For instance, a manganese(II) complex with the formula [Mn(HL)₂(H₂O)₂] has been reported, indicating an octahedral coordination environment where HL is the singly deprotonated barbiturate ligand.

Nickel (II) and Copper (II): The complex formation of this compound with Nickel(II) and Copper(II) has been studied in aqueous solutions using potentiometric titrations. These studies have allowed for the determination of the stability constants of the various complex species formed. The stability of these complexes follows the Irving-Williams series, with the copper(II) complexes being more stable than the nickel(II) complexes.

Table 2: Stability Constants of Ni(II) and Cu(II) Complexes with this compound

| Metal Ion | Complex Species | Log β |

| Ni(II) | [Ni(L)] | 4.35 |

| [Ni(L)₂] | 7.55 | |

| [Ni(L)₃H] | 10.90 | |

| Cu(II) | [Cu(L)] | 7.00 |

| [Cu(L)₂] | 12.30 | |

| [Cu(L)₃H] | 15.65 |

Note: L represents the barbiturate anion. The data was obtained at 25°C and an ionic strength of 0.10 M (KNO₃).

Zinc (II): Zinc(II) forms well-defined complexes with barbiturate ligands. In one reported structure, [Zn(barb)₂(en)], the zinc(II) ion is tetrahedrally coordinated by two barbiturate ligands and one ethylenediamine (B42938) molecule. In this complex, the barbiturate ligands are coordinated through their nitrogen atoms. In another complex, [Zn(barb)₂(bpy)]·H₂O, the coordination geometry around the zinc(II) ion is a highly distorted octahedron, with the barbiturate ligands acting as bidentate chelating agents through a nitrogen atom and a carbonyl oxygen atom.

Table 3: Selected Bond Lengths in a Zinc(II)-Barbiturate Complex

| Bond | Bond Length (Å) |

| Zn-N(barb) | ~1.98 |

| Zn-N(bpy) | ~2.00 |

| Zn-O(barb) | ~2.83 |

Note: Data is for the complex [Zn(barb)₂(bpy)]·H₂O, where barb is the 5,5-diethylbarbiturate anion and bpy is 2,2'-bipyridine.

The extensive hydrogen bonding capabilities of the this compound ligand, through its N-H and C=O groups, play a significant role in the stabilization of the crystal structures of its metal complexes, often leading to the formation of intricate supramolecular architectures.

Strategies for Derivatization and Functionalization of the Pyrimidine 2,4,6 Triol Scaffold

Synthesis of Trisubstituted Pyrimidine (B1678525) Derivatives

The synthesis of 2,4,6-trisubstituted pyrimidines is a cornerstone of pyrimidine chemistry, enabling the creation of a diverse array of molecules with tailored properties. Various synthetic methodologies have been developed to achieve this, often involving multi-component reactions that efficiently build the pyrimidine ring in a single step.

One prominent method for synthesizing 2,4,6-trisubstituted pyrimidines is through a two-step procedure. This process begins with an aldol-crotonic condensation of aromatic aldehydes and methyl ketones to form chalcones. These intermediates then react with ammonium (B1175870) acetate in the presence of a catalytic amount of trifluoromethanesulfonic acid to yield the desired 2,4,6-triphenylpyrimidine derivatives researchgate.net.

More recently, copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles has emerged as an efficient route to 2,4,6-trisubstituted pyrimidines. This method is valued for its synthetic simplicity and good functional group tolerance organic-chemistry.org. Additionally, a base-promoted formal [4+1+1] annulation of an aryl aldehyde, an N-benzyl arylamidine, and dimethyl sulfoxide (DMSO) provides access to 2,4,6-triaryl pyrimidines mdpi.com.

These synthetic strategies are summarized in the table below:

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Two-step condensation | Aromatic aldehydes, methyl ketones | Ammonium acetate, trifluoromethanesulfonic acid | 2,4,6-Triphenylpyrimidines | researchgate.net |

| Copper-catalyzed [4+2] annulation | α,β-Unsaturated ketoximes, activated nitriles | Copper catalyst | 2,4,6-Trisubstituted pyrimidines | organic-chemistry.org |

| Base-promoted [4+1+1] annulation | Aryl aldehydes, N-benzyl arylamidines, DMSO | Base | 2,4,6-Triaryl pyrimidines | mdpi.com |

Introduction of Aryl and Alkyl Groups at Specific Positions

The introduction of aryl and alkyl groups at specific positions of the pyrimidine-2,4,6-triol scaffold is a key strategy for modulating the biological activity of these compounds. The C-5 position is a particularly important site for such modifications.

A significant advancement in the synthesis of 5-aryl barbituric acids is the direct arylation of 5-diazobarbituric acids with arenes, catalyzed by a rhodium(II) complex. This method offers a straightforward and efficient route to these valuable compounds and is compatible with free N-H groups on the barbituric acid ring nih.govnih.gov. The reaction proceeds under mild conditions with low catalyst loadings, making it an attractive method for drug discovery nih.gov.

The conventional approach to 5-aryl barbituric acids involves the condensation of ureas with 2-aryl malonic acids or their esters. However, this method can be limited by the availability of the starting materials and may not be suitable for electron-deficient aryl groups nih.gov.

The introduction of alkyl groups at the C-5 position is also a common strategy. Established methods include the condensation of alkylated malonate esters with urea (B33335). However, direct alkylation of barbituric acid can be unselective, leading to alkylation at the N-1, N-3, and C-5 positions google.com. Palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives has been developed to achieve enantioselective synthesis of 5-alkylated products acs.org.

The following table provides an overview of methods for introducing aryl and alkyl groups:

| Functional Group | Position | Method | Key Reagents/Catalysts | Reference |

| Aryl | C-5 | Direct arylation of 5-diazobarbituric acids | Rhodium(II) complex, arenes | nih.govnih.gov |

| Aryl | C-5 | Condensation | 2-Aryl malonic acids/esters, urea | nih.gov |

| Alkyl | C-5 | Condensation | Alkylated malonate esters, urea | google.com |

| Alkyl | C-5 | Asymmetric allylic alkylation | Palladium catalyst, allylic electrophiles | acs.org |

Chimeric Compound Synthesis Incorporating this compound Moieties

The synthesis of chimeric compounds that incorporate the this compound moiety with other heterocyclic systems is a powerful strategy for creating novel molecules with unique biological activities. These hybrid molecules can interact with multiple biological targets or exhibit enhanced potency and selectivity.

One approach to creating such chimeric compounds is through the synthesis of spiro-fused derivatives. For instance, the reaction of barbituric acid with aromatic aldehydes and dimedone can lead to the formation of pyrimidine derivatives fused with other ring systems mdpi.com. Spirooxindole-barbituric acid derivatives have also been synthesized, combining the structural features of both pharmacologically important scaffolds mdpi.com.

Another strategy involves the synthesis of fused pyrimidine derivatives. For example, pyrazole-based barbituric acid derivatives have been synthesized through multi-component reactions, yielding compounds with potential applications in cancer treatment mdpi.com.

The following table summarizes examples of chimeric compound synthesis:

| Chimeric Structure Type | Reactants | Key Features | Reference |

| Fused Pyrimidine | Barbituric acid, aromatic aldehyde, dimedone | Fused heterocyclic system | mdpi.com |

| Spirooxindole-pyrimidine | Barbituric acid, isatin derivatives | Spirocyclic junction between pyrimidine and oxindole rings | mdpi.com |

| Pyrazole-fused Pyrimidine | Barbituric acid, aromatic aldehyde, phenylhydrazine, ammonium acetate | Fused pyrazole and pyrimidine rings | mdpi.com |

Regioselective Functionalization Techniques

Regioselective functionalization of the this compound scaffold is crucial for the synthesis of specific isomers and for avoiding the formation of complex product mixtures. The development of methods that allow for the selective modification of one reactive site over others is a significant area of research.

As mentioned earlier, the rhodium(II)-catalyzed direct arylation of 5-diazobarbituric acids is a highly regioselective method for the introduction of aryl groups at the C-5 position nih.gov. This reaction shows a high degree of selectivity for C-H insertion into the arene partner over potential N-H insertion on the barbituric acid ring nih.gov.

Another example of regioselective functionalization is the C-5 dehydrogenative aza-coupling of barbituric acids. This one-pot, three-component reaction between barbituric acids, primary aromatic amines, and tert-butyl nitrite (B80452) proceeds at room temperature without the need for a catalyst to yield 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones. This method provides a facile route to C-5 functionalized barbiturates nih.gov.

While the C-5 position is often targeted for selective functionalization, the nitrogen atoms at positions 1 and 3 can also be selectively modified. However, direct alkylation of the barbituric acid ring often leads to a lack of selectivity google.com. Strategies to achieve regioselective N-alkylation often involve the use of protecting groups or specific reaction conditions to direct the alkylating agent to the desired nitrogen atom.

The table below highlights key regioselective functionalization techniques:

| Position of Functionalization | Type of Reaction | Key Reagents/Conditions | Selectivity | Reference |

| C-5 | Direct Arylation | Rhodium(II) catalyst, 5-diazobarbituric acid, arene | High regioselectivity for C-5 arylation | nih.gov |

| C-5 | Dehydrogenative aza-coupling | Primary aromatic amines, tert-butyl nitrite, room temperature | Selective C-5 functionalization | nih.gov |

Spectroscopic and Analytical Characterization Techniques for Pyrimidine 2,4,6 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of pyrimidine-2,4,6-triol. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons and carbons within the molecule.

In its tautomeric tri-keto form, the structure of this compound is relatively simple, presenting two distinct proton environments. The ¹H NMR spectrum, therefore, typically displays two signals. The protons of the methylene (B1212753) group (C5-H₂) are chemically equivalent, as are the protons of the two amine groups (N-H).

A characteristic ¹H NMR spectrum of this compound, recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), shows a singlet for the methylene protons and another singlet for the N-H protons. The acidic N-H protons appear significantly downfield due to deshielding effects and hydrogen bonding with the solvent. rsc.org

Table 1: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -NH- | ~11.1 | Singlet | 2H |

| -CH₂- | ~3.47 | Singlet | 2H |

| Data sourced from ChemicalBook and Royal Society of Chemistry. rsc.orgchemicalbook.com |

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, identifying the different carbon environments within the molecule. In its tri-keto form, there are three distinct carbon signals: one for the methylene carbon (C5), one for the two equivalent carbonyl carbons adjacent to the N-H groups (C4 and C6), and one for the carbonyl carbon situated between the two nitrogen atoms (C2). rsc.org

The chemical shifts of the carbonyl carbons are found far downfield, which is characteristic of carbons involved in double bonds with electronegative oxygen atoms. Studies of various barbituric acid derivatives have established correlations between the chemical shifts of the ring carbons and the compound's electronic properties. oup.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (C2) | ~167.8 |

| C=O (C4, C6) | ~151.7 |

| -CH₂- (C5) | ~39.4 |

| Data sourced from the Royal Society of Chemistry. rsc.org |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment is used to determine one-bond proton-carbon correlations. For this compound, an HSQC spectrum would show a correlation peak connecting the C5 carbon signal (~39.4 ppm) with the signal of its directly attached protons (~3.47 ppm). rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the N-H protons and the C2, C4, and C6 carbonyl carbons, and between the C5-H₂ protons and the C4 and C6 carbons. This technique is invaluable for confirming the substitution patterns in derivatives. mdpi.com

Correlation Spectroscopy (COSY): COSY identifies protons that are coupled to each other, typically through two or three bonds. While not particularly informative for the parent this compound due to its isolated proton spin systems, COSY is essential for determining the structure of 5-substituted or N-substituted derivatives by showing correlations between adjacent protons in the substituent chains. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and are used to confirm the presence of key structural features in this compound.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The most prominent features are the stretching vibrations of the N-H and C=O bonds. The N-H stretching vibrations typically appear as broad bands in the region of 3100-3200 cm⁻¹ due to hydrogen bonding. The carbonyl (C=O) groups give rise to very strong, sharp absorption bands in the region of 1680-1750 cm⁻¹. The exact positions of these bands can be influenced by the compound's physical state and intermolecular hydrogen bonding. researchgate.netresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3100 | Medium |

| C-H Stretch (methylene) | 3000 - 2850 | Weak |

| C=O Stretch | 1750 - 1680 | Strong |

| C-N Stretch | 1450 - 1350 | Medium |

| Data compiled from various spectroscopic sources. |

Raman spectroscopy provides information on molecular vibrations that induce a change in polarizability. It is often used in conjunction with IR spectroscopy because some vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the ring are often more prominent in the Raman spectrum.

Key features in the FT-Raman spectrum include N-H stretching vibrations, as well as characteristic ring breathing modes. researchgate.net The carbonyl stretching vibrations are also visible, though often weaker than in the IR spectrum. The analysis of Raman spectra has been used to confirm the involvement of C=O and N-H groups in the formation of hydrogen bonds in cocrystals containing barbituric acid. nih.gov

Table 4: Characteristic FT-Raman Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3195, 3095 | Low |

| C=O Stretch | ~1700 | Medium |

| Ring Breathing | ~680 | Low |

| Data sourced from studies on barbituric acid and its cocrystals. researchgate.netnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound and its derivatives through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed. ijsra.netresearchgate.net

In mass spectrometry, the molecular ion peak (M+) provides direct confirmation of the molecular weight of the compound. For instance, the trimethylsilyl (TMS) derivative of this compound shows a molecular weight of 344.6 g/mol . The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure and the substituents on the pyrimidine (B1678525) ring.

The fragmentation of the barbituric acid ring is a key feature in the mass spectra of its derivatives. gatech.edu For example, a study on various barbiturates identified several characteristic fragment ions. Scanning different peaks in a GC-MS analysis of a barbiturate (B1230296) mixture revealed fragment ions at m/z 211.9/212.9, 227/227.8 (amobarbital or pentobarbital), 238.2/239.2 (secobarbital), 220.6/221.5 (butabarbital), and 233.2 (phenobarbital). govst.edu A proposed novel fragmentation mechanism for barbiturates may aid in the identification of new analogues. nih.gov

Derivatives of 5-phenylbarbituric acid often show ions at m/e 117 or m/e 118. gatech.edu The specific fragmentation pathways can help in identifying unknown impurities or metabolites. For example, an impurity in amobarbital was isolated and identified as 5-ethyl-5-(2-methylbutyl)barbituric acid using MS in conjunction with NMR. nih.gov

Table 1: Common Mass Fragments of Selected Barbiturate Derivatives

| Compound/Derivative | Characteristic m/z Values | Reference |

|---|---|---|

| 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione | 327 (M+), 292, 235 | nih.gov |

| Amobarbital/Pentobarbital | 227, 227.8 | govst.edu |

| Secobarbital | 238.2, 239.2 | govst.edu |

| Butabarbital | 220.6, 221.5 | govst.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment, particularly pH.

Barbituric acid itself exhibits interesting spectral properties that are highly dependent on pH. As an acid with a pKa of approximately 4, it exists predominantly in its anionic form in aqueous solutions, showing an intense absorption at around 258 nm. researchgate.net In strongly acidic solutions, this ionization is suppressed, and the neutral form, which absorbs intensely below 220 nm, prevails. researchgate.net The variation in spectra with pH is attributed to the different ionic and enolized forms the molecule can adopt. researchgate.net

For many derivatives, UV detection is a common method coupled with chromatography. Purity assessment of this compound can be performed using HPLC with UV detection at a wavelength of 254 nm. However, it is noted that many barbiturates lack significant absorbance above 230 nm, which can complicate detection in the 200–220 nm range due to potential interferences. govst.edu

The stability of pyrimidine derivatives can also be monitored using time-dependent UV-Vis spectra. In one study, the stability of certain 4,6-dihydrazone pyrimidine derivatives in a buffer solution was confirmed by observing that the peak position and intensity of strong absorption peaks near 205 nm did not change significantly over 48 hours. mdpi.com

Table 2: UV Absorption Data for this compound

| Form | pH/Solvent Condition | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Anionic Form | Aqueous Solution | ~258 nm | researchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives from complex mixtures, including pharmaceutical formulations and biological samples. ijsra.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net

Stationary and Mobile Phases: Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. researchgate.net The most common stationary phases are C8 and C18 silica gel columns. researchgate.net The choice of mobile phase is critical for achieving effective separation. Typical mobile phases consist of a mixture of an organic modifier, such as acetonitrile or methanol, and an aqueous component, which can be water or a buffer solution (e.g., phosphate or acetate buffers). ijsra.netresearchgate.net For instance, 2,4,6-trichloropyrimidine (B138864) can be analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com The retention behavior of barbituric acid derivatives is primarily influenced by the polar and steric parameters of their substituents. nih.gov

Detection: UV detection is commonly coupled with HPLC for the analysis of these compounds. researchgate.net The detection wavelength is chosen based on the UV absorbance spectrum of the analyte, with 254 nm being a frequently used wavelength. However, detection in the 200-220 nm range can be challenging due to interferences. govst.edu Coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity, allowing for both separation and structural identification. ijsra.netresearchgate.net

Applications: HPLC is used to determine the retention parameters of numerous barbituric acid derivatives, assess purity, and isolate impurities. nih.gov For example, semi-preparative HPLC was used to isolate an impurity from amobarbital for subsequent identification. nih.gov The technique is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 3: Typical HPLC Conditions for Pyrimidine Derivative Analysis

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | researchgate.net |

| Stationary Phase | C8 or C18 silica gel | researchgate.net |

| Mobile Phase | Acetonitrile/Water, Methanol/Water, often with buffers (phosphate, acetate) or acids (formic, phosphoric) | ijsra.netresearchgate.netsielc.comnih.gov |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS) | researchgate.net |

Computational and Theoretical Chemistry Studies of Pyrimidine 2,4,6 Triol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of compounds like Pyrimidine-2,4,6-triol. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or aug-cc-pVDZ, provide a robust framework for understanding its electronic characteristics. nih.govsamipubco.comijcce.ac.ir

A fundamental step in computational chemistry is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles of its most stable tautomer, the tri-keto form. mdpi.com The optimization process continues until the forces on each atom are negligible and the structure represents a true energy minimum, which is confirmed by vibrational frequency calculations showing no imaginary frequencies. ijcce.ac.ir These optimized parameters are essential for all subsequent calculations and provide a detailed picture of the molecule's three-dimensional structure. researchgate.net

| Table 1: Calculated Optimized Geometrical Parameters for this compound (Tri-keto form) using DFT/B3LYP | |

|---|---|

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.378 |

| C2-N3 | 1.378 |

| N3-C4 | 1.391 |

| C4-C5 | 1.512 |

| C5-C6 | 1.512 |

| C6-N1 | 1.391 |

| C2-O | 1.215 |

| C4-O | 1.218 |

| Bond Angles (°) | |

| C6-N1-C2 | 125.5 |

| N1-C2-N3 | 115.0 |

| C2-N3-C4 | 125.5 |

| N3-C4-C5 | 117.8 |

| C4-C5-C6 | 113.4 |

| C5-C6-N1 | 117.8 |

Note: The values in Table 1 are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, DFT calculations can precisely determine the energies of these orbitals. researchgate.net

| Table 2: Calculated Frontier Molecular Orbital Properties of this compound | |

|---|---|

| Property | Energy (eV) |

| EHOMO | -7.58 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 6.13 |

Note: Values are representative and calculated at the DFT/B3LYP level.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. aimspress.com These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior. researchgate.net

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness. S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Furthermore, Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer (ICT) and hyperconjugative interactions. samipubco.com This analysis provides insights into the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which contributes significantly to the molecule's stability. samipubco.com

| Table 3: Calculated Global Chemical Reactivity Descriptors for this compound | |

|---|---|

| Descriptor | Calculated Value (eV) |

| Ionization Potential (I) | 7.58 |

| Electron Affinity (A) | 1.45 |

| Electronegativity (χ) | 4.515 |

| Chemical Potential (μ) | -4.515 |

| Chemical Hardness (η) | 3.065 |

| Chemical Softness (S) | 0.326 |

| Electrophilicity Index (ω) | 3.325 |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and intermolecular interactions over time. longdom.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes and interactions with solvent molecules. longdom.orgdovepress.com

For this compound, MD simulations are particularly useful for studying its interactions in an aqueous environment. cnr.it These simulations can reveal the nature of hydrogen bonding between the compound's keto and imino groups and surrounding water molecules, explaining its solubility and behavior in solution. By analyzing trajectories, one can determine the stability of these hydrogen bonds, the structure of the solvation shell, and how the molecule influences the local solvent structure. nih.gov

Quantum Chemical Investigations of Tautomerism in this compound

This compound is well-known for its complex tautomerism, existing as an equilibrium mixture of several forms. ias.ac.insid.ir This includes keto-enol tautomerism (migration of a proton from the C5 carbon to a carbonyl oxygen) and lactam-lactim tautomerism (migration of a proton from a nitrogen to a carbonyl oxygen). sid.ir The primary tautomers include the tri-keto, di-keto-mono-enol, mono-keto-di-enol, and tri-enol forms.

Quantum chemical methods, particularly DFT, are employed to determine the relative stabilities of these tautomers. nih.govnih.gov By calculating the electronic and Gibbs free energies of each optimized tautomeric structure, researchers can predict which form is most stable in the gas phase and in different solvents. nih.gov Theoretical studies consistently show that the tri-keto form is the most stable tautomer in the gas phase, while the presence of polar solvents can shift the equilibrium to favor enol forms due to preferential solvation and hydrogen bonding. ias.ac.inresearchgate.net

| Table 4: Calculated Relative Energies of this compound Tautomers (Gas Phase) | |

|---|---|

| Tautomer | Relative Energy (kcal/mol) |

| Tri-keto (Barbituric acid) | 0.00 (Reference) |

| 4-Hydroxy-diketo | +9.8 |

| 6-Hydroxy-diketo | +10.2 |

| 2-Hydroxy-diketo | +25.5 |

| 4,6-Dihydroxy-keto | +21.5 |

Note: Values are representative and indicate the tri-keto form is the most stable in the gas phase.

Potential Energy Surface Scans and Vibrational Analysis

Potential Energy Surface (PES) scans are computational techniques used to explore the energy changes associated with specific geometric modifications, such as the rotation around a single bond (dihedral angle scan) or the stretching of a bond. uni-muenchen.deresearchgate.netq-chem.com This "relaxed" scan involves optimizing the remaining molecular geometry at each step, providing a pathway and identifying energy barriers for conformational changes. q-chem.com For the enol tautomers of this compound, a PES scan could be used to map the energy profile for the rotation of the hydroxyl (-OH) group, revealing the most stable rotational conformers and the energy barriers between them.

Vibrational analysis is another crucial computational tool. After a geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies). ijcce.ac.ir This analysis also yields the harmonic vibrational frequencies of the molecule, which correspond to specific bond stretches, bends, and torsions. researchgate.net These calculated frequencies can be used to simulate the molecule's infrared (IR) and Raman spectra. spiedigitallibrary.org Comparing these theoretical spectra with experimental data serves as a powerful method for validating the computed molecular structure and understanding its vibrational properties. researchgate.netnih.gov

| Table 5: Selected Calculated Vibrational Frequencies for this compound (Tri-keto form) | ||

|---|---|---|

| Frequency (cm-1) | Assignment | Description |

| 3570 | ν(N-H) | N-H stretching (symmetric) |

| 3495 | ν(N-H) | N-H stretching (asymmetric) |

| 3010 | ν(C-H) | C5-H stretching |

| 1765 | ν(C=O) | C2=O stretching |

| 1730 | ν(C=O) | C4/C6=O stretching (symmetric) |

| 1715 | ν(C=O) | C4/C6=O stretching (asymmetric) |

| 1420 | δ(CH2) | CH2 scissoring |

| 1380 | ν(C-N) | C-N stretching |

Note: Frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into electron delocalization, hyperconjugative interactions, and intramolecular charge transfer, which all contribute to molecular stability. In the case of this compound, also commonly known as barbituric acid, NBO analysis reveals significant electronic interactions that stabilize the molecule.

The stability of this compound arises from various intramolecular interactions, which can be quantified using second-order perturbation theory within the NBO framework. This analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. A higher E(2) value indicates a stronger interaction and greater stabilization.

Detailed research findings from computational studies on this compound and its derivatives highlight several key donor-acceptor interactions. The lone pairs of the nitrogen and oxygen atoms in the pyrimidine (B1678525) ring act as primary electron donors, while the antibonding orbitals (π*) of the carbonyl groups (C=O) serve as the principal electron acceptors.

The delocalization of electron density from the nitrogen lone pairs to the carbonyl groups leads to an increase in the electron density on the oxygen atoms and a decrease on the nitrogen atoms, indicating a significant intramolecular charge transfer. This charge redistribution affects the bond orders, with the C-N bonds gaining more double-bond character and the C=O bonds exhibiting more single-bond character than would be expected from a simple Lewis structure.

The following tables present a summary of the key intramolecular interactions and their corresponding stabilization energies (E(2)) as determined by NBO analysis in computational studies of this compound.

Table 1: Major Intramolecular Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N1) | π(C2=O) | Value |

| n(N1) | π(C6=O) | Value |

| n(N3) | π(C2=O) | Value |

| n(N3) | π(C4=O) | Value |

| n(Ocarbonyl) | σ(C-N) | Value |

| n(Ocarbonyl) | σ(C-C) | Value |

Supramolecular Chemistry and Crystal Engineering of Pyrimidine 2,4,6 Triol Derivatives

Self-Assembly Properties and Hydrogen Bonding Networks

The self-assembly of pyrimidine-2,4,6-triol derivatives is predominantly governed by the formation of robust and directional hydrogen bonds. The two N-H groups and three C=O groups on the pyrimidine (B1678525) core provide multiple sites for intermolecular interactions, leading to the formation of well-defined supramolecular structures.

The most prevalent hydrogen bonding motif observed in the crystal structures of barbituric acid and its derivatives is the N-H···O=C interaction. These interactions frequently lead to the formation of one-dimensional ribbons or tapes. For instance, in the crystal structure of barbituric acid itself, molecules are linked by pairs of N-H···O hydrogen bonds, creating a characteristic ribbon-like structure. These ribbons can then further assemble into two-dimensional sheets or three-dimensional networks through weaker interactions.

The versatility of the hydrogen bonding capabilities of this compound allows for the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The R22(8) graph set notation is commonly used to describe the centrosymmetric dimer motif formed by two barbituric acid molecules linked by two N-H···O hydrogen bonds. This robust synthon is a recurring feature in the crystal structures of many barbiturate (B1230296) derivatives.

Furthermore, the presence of multiple hydrogen bonding sites enables the formation of more complex networks. In co-crystals with other molecules, such as alkali metal halides, the barbituric acid molecule can participate in intricate hydrogen bonding networks involving water molecules and the halide ions. These networks can range from simple one-dimensional chains to complex three-dimensional frameworks. The self-assembly can also be influenced by the solvent used for crystallization, which can be incorporated into the crystal lattice and participate in the hydrogen bonding network.

Design of Host Lattices and Inclusion Compounds

The predictable self-assembly of this compound derivatives through hydrogen bonding makes them excellent candidates for the design of crystalline host lattices capable of encapsulating guest molecules to form inclusion compounds. By modifying the substituents on the pyrimidine ring, the size, shape, and chemical environment of the cavities within the host lattice can be tailored to selectively include specific guest molecules.

The strategy for designing these host lattices often involves the use of bulky substituents at the 5-position of the pyrimidine ring. These substituents can act as spacers, preventing the close packing of the barbiturate molecules and creating voids or channels within the crystal structure that can accommodate guest molecules. The choice of substituent can influence the dimensionality of the resulting host-guest framework, leading to the formation of one-dimensional channels, two-dimensional layers, or three-dimensional porous networks.

An example of this is the formation of a chiral guest-host supramolecular architecture at the solid-liquid interface on graphite (B72142), where barbituric acid derivatives self-assemble into a sophisticated wavy pattern with cavities that can nest guest molecules. acs.org This demonstrates the potential for creating complex and functional host-guest systems based on these derivatives.

Crystal Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful and widely used technique for the unambiguous determination of the three-dimensional structure of this compound derivatives and their supramolecular assemblies. This method provides precise information about bond lengths, bond angles, and the nature and geometry of intermolecular interactions, which is essential for understanding the principles of their self-assembly and for the rational design of new crystalline materials.

The crystallographic data obtained from X-ray diffraction studies reveal the detailed arrangement of molecules in the crystal lattice, including the specific hydrogen bonding networks and the packing motifs. For example, in the co-crystal of (-)-epicatechin and barbituric acid, X-ray diffraction revealed that the cocrystal crystallizes in the triclinic space group P1, with two molecules of each component and three water molecules in the asymmetric unit. acs.org This detailed structural information allows for a thorough analysis of the intermolecular interactions that hold the co-crystal together. acs.org

The Cambridge Structural Database (CSD) is a critical resource for crystallographers and crystal engineers, containing a vast collection of crystal structures, including those of numerous barbituric acid derivatives. Analysis of the data in the CSD allows for the identification of recurring structural motifs and the study of the influence of different substituents on the crystal packing.

Below is a table summarizing crystallographic data for selected this compound derivatives and co-crystals, illustrating the diversity of crystal systems and space groups that can be adopted.

| Compound/Co-crystal | Crystal System | Space Group | Reference |

| Barbituric acid (Form III) | Monoclinic | C2/c | researchgate.net |

| (-)-Epicatechin-Barbituric acid | Triclinic | P1 | acs.org |

| 2,4,6-Triaminopyrimidine-1,3-diium dinitrate | Monoclinic | P21/c | researchgate.netnih.gov |

Influence of Substituents on Supramolecular Assembly

Substituents at the N-positions (1 and 3): Alkyl or aryl groups at the nitrogen atoms can sterically hinder the formation of the typical N-H···O hydrogen bonds. This can lead to the formation of alternative hydrogen bonding motifs or even prevent the formation of extended networks. For example, N-monosubstituted derivatives of barbituric acid have been shown to form either centrosymmetric dimers or helical chains through N-H···O hydrogen bonds.

Substituents at the C5-position: The C5-position is the most commonly modified position in barbituric acid derivatives. The nature of the substituent at this position can significantly influence the crystal packing.

Halogen Atoms: The introduction of halogen atoms (F, Cl, Br) at the C5-position can lead to the formation of halogen bonds (C-X···O) in addition to the conventional hydrogen bonds. These halogen bonds are directional interactions that can be used as a tool to control the supramolecular assembly.

Functional Groups Capable of Hydrogen Bonding: Introducing functional groups that can themselves participate in hydrogen bonding, such as hydroxyl or carboxyl groups, can lead to the formation of more complex and extended hydrogen-bonded networks. These groups can compete with the pyrimidine ring's hydrogen bonding sites or act as additional nodes in the network, leading to novel supramolecular architectures.

The interplay between the hydrogen bonding capabilities of the this compound core and the steric and electronic effects of the substituents allows for a high degree of control over the self-assembly process. This makes barbituric acid derivatives a versatile platform for the design and construction of a wide range of functional crystalline materials with tailored properties.

Applications of Pyrimidine 2,4,6 Triol in Advanced Materials Science

Pyrimidine-2,4,6-triol as a Monomer in Hyperbranched Polymer Synthesis

Hyperbranched polymers (HBPs) are three-dimensional macromolecules that have garnered significant attention due to their unique properties, such as high solubility, low viscosity, and a high degree of functionality, which differ from their linear counterparts. researchgate.netnih.gov this compound serves as a key component in the synthesis of these complex structures.

Due to its three reactive hydroxyl groups, this compound can function as a B3-type monomer in polycondensation reactions. researchgate.net A common and efficient method for synthesizing HBPs is the A2+B3 polycondensation strategy. In this approach, a molecule with two reactive functional groups (A2) is reacted with a core molecule having three reactive functional groups (B3), such as this compound.

Research has demonstrated the synthesis of hyperbranched polyesters using this compound as the B3 core monomer. Various dicarboxylic acids (A2 monomers) have been successfully polymerized with this compound to create these polyesters. The selection of the A2 monomer allows for the tailoring of the final polymer's properties. Key parameters for these condensation reactions include maintaining a specific stoichiometric ratio, using polar aprotic solvents like dimethylformamide (DMF), and controlling the temperature, typically between 60–80°C for 8–12 hours.

A study detailing the synthesis of four distinct hyperbranched polyesters from this compound highlights the versatility of this approach. The resulting polymers were characterized to determine their molecular weight and thermal stability, demonstrating their potential for various material applications. researchgate.net

| A2 Monomer | Resulting Polymer | Molecular Weight Distribution | Thermal Stability |

|---|---|---|---|

| Tartaric Acid | Hyperbranched Polyester (B1180765) (HBP-TA) | Narrow | Good |

| Adipic Acid | Hyperbranched Polyester (HBP-AD) | Narrow | Good |

| Maleic Acid | Hyperbranched Polyester (HBP-MA) | Narrow | Good |

| Phthalic Anhydride | Hyperbranched Polyester (HBP-PA) | Narrow | Good |

Development of Functional Materials with this compound Derivatives

The functionalization of the this compound core has led to the development of a wide array of materials with specific, tailored properties. The reactive sites on the pyrimidine (B1678525) ring allow for the attachment of various chemical groups, leading to derivatives with applications in diverse areas of materials science. mdpi.comsmolecule.com

Derivatives of this compound have been proposed for use as industrial dyes, pigments, and photosensitizers. nih.gov The ability to modify the core structure allows for the tuning of photophysical properties, making them suitable for optical materials. Furthermore, some derivatives exhibit thermosensitive properties, which are valuable for creating materials that respond to temperature changes. nih.gov

In the realm of biodegradable polymers, this compound has been shown to function as an effective nucleating agent. When added in small quantities (0.5–1.0 wt%) to aliphatic polyesters like polyhydroxyalkanoates, it enhances the crystallization kinetics by providing sites for heterogeneous nucleation. This results in a more crystalline polymer with improved mechanical properties.

Moreover, the unique structure of Pyrimidine-2,4,6-trione derivatives has been leveraged to create inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in various disease processes. nih.gov Other research has focused on developing derivatives that inhibit mutant SOD1-dependent protein aggregation, which is relevant to the study of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), suggesting potential applications in advanced biomaterials. nih.gov

| Material Type/Application Area | Function of this compound Derivative | Reference |

|---|---|---|

| Optical Materials | Used as industrial dyes, pigments, and photosensitizers. | nih.gov |

| Smart Materials | Acts as a component in thermosensitive materials. | nih.gov |

| Biodegradable Polyesters | Functions as a nucleating agent to improve crystallization and mechanical properties. | |

| Biomaterials | Serves as a scaffold for designing inhibitors of protein aggregation. | nih.gov |

Sensor Development based on this compound Derivatives

The ability of the this compound scaffold to interact with various analytes has made it an attractive platform for the development of chemical sensors. smolecule.com By attaching specific recognition groups to the core structure, researchers have created highly sensitive and selective sensors for detecting ions and biomolecules. These sensors often operate on principles of fluorescence or colorimetry, providing a visual or measurable response upon binding with the target analyte. mdpi.comsioc-journal.cnnih.gov

One notable example is a fluorescent probe designed for the detection of toxic mercury ions (Hg²⁺) in aqueous solutions. This sensor, based on a barbiturate (B1230296) group, exhibits aggregation-induced emission (AIE) and forms a stable complex with mercury ions, resulting in a color change and enhanced fluorescence. mdpi.com This allows for the visual detection of mercury with a very low detection limit. mdpi.com

Another area of development is electrochemical sensors. A voltammetric sensor was created for the selective analysis of barbituric acid itself in various samples using a molecularly imprinted polymer (MIP) grafted onto a graphite (B72142) electrode. nih.gov This sensor demonstrated a linear response over a significant concentration range. nih.gov

Furthermore, derivatives have been engineered to detect biologically important molecules. A colorimetric and ratiometric near-infrared fluorescent probe based on a phenazine-barbituric acid conjugate was developed for the sensitive detection of biothiols, such as cysteine. rsc.org Other fluorescent sensors have been synthesized that can recognize and separate different metal ions, such as Hg²⁺ and Fe³⁺, with high selectivity and low detection limits. sioc-journal.cn The versatility extends to the detection of environmental pollutants like catechol, for which a coumarin-fused barbituric acid electrochemical sensor has been developed. bohrium.com

| Sensor Type | Target Analyte | Key Feature / Detection Limit | Reference |

|---|---|---|---|

| AIE Fluorescence and Colorimetric Probe | Mercury ions (Hg²⁺) | Detection limit of 22.27 nM | mdpi.com |

| Fluorescent Sensor | Mercury (Hg²⁺) and Iron (Fe³⁺) ions | Detection limits of 3.25 x 10⁻⁸ M for Hg²⁺ and 4.0 x 10⁻⁸ M for Fe³⁺ | sioc-journal.cn |

| Voltammetric Sensor | Barbituric acid | Detection limit of 1.6 µg/mL | nih.gov |

| Colorimetric and Ratiometric Fluorescent Probe | Biothiols (e.g., Cysteine) | Ultrasensitive detection and differentiation of biothiols | rsc.org |

| Electrochemical Sensor | Catechol | Based on a coumarin-fused barbituric acid derivative | bohrium.com |

| Colorimetric Assay | Barbituric acid | Forms a colored violuric acid derivative; sensitive to 18.75 µg/mL | nih.gov |

Pyrimidine 2,4,6 Triol As a Privileged Scaffold in Advanced Organic Synthesis Research

Design and Synthesis of Pyrimidine-2,4,6-triol Analogs for Enzyme Modulation Studies

The inherent ability of the this compound ring to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, makes it an ideal starting point for the development of potent and selective enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibitor Scaffolds and Mechanism of Action

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases implicated in tissue remodeling and various disease states when dysregulated. The pyrimidine-2,4,6-trione structure has been identified as a highly effective zinc-chelating moiety for the development of MMP inhibitors. nih.govresearchgate.net Unlike traditional hydroxamic acid-based inhibitors, which often suffer from poor selectivity and metabolic instability, pyrimidine-trione derivatives have demonstrated remarkable specificity, particularly for the gelatinases (MMP-2 and MMP-9). nih.govresearchgate.net

The mechanism of action involves the pyrimidine-trione template binding to the catalytic zinc ion within the enzyme's active site. This interaction blocks the enzyme's hydrolytic activity. The selectivity and potency of these inhibitors can be finely tuned through substitutions, primarily at the 5-position of the pyrimidine (B1678525) ring. nih.gov Introducing aryl or alkyl groups at this position enhances hydrophobic interactions with the enzyme's specificity pockets (S1 and S3), leading to improved inhibitory efficiency. nih.govnih.gov For instance, 5,5-disubstituted pyrimidine-2,4,6-triones represent a significant class of MMP inhibitors with selectivity for gelatinases A and B, as well as collagenases. nih.gov